Eucarvone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Eucarvone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Chemical Structure, Properties, and Biological Significance of a Promising Monoterpenoid
Abstract
Eucarvone, a monoterpenoid ketone with the chemical formula C₁₀H₁₄O, presents a compelling subject for scientific investigation due to its unique chemical structure and potential therapeutic applications. This technical guide provides a comprehensive overview of eucarvone, encompassing its chemical identity, physicochemical properties, detailed spectroscopic analysis, and insights into its biological activities and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presented in a clear and accessible format.
Chemical Identity and Structure
Eucarvone, systematically named 2,6,6-trimethylcyclohepta-2,4-dien-1-one, is a cyclic ketone and a member of the monoterpenoid class of organic compounds.[1] Its structure features a seven-membered ring containing a conjugated diene system and a ketone functional group. The presence of three methyl groups, two of which are geminal, further characterizes its molecular architecture.
Table 1: Chemical Identifiers of Eucarvone
| Identifier | Value |
| IUPAC Name | 2,6,6-trimethylcyclohepta-2,4-dien-1-one[1] |
| Chemical Formula | C₁₀H₁₄O[1] |
| CAS Number | 503-93-5[1] |
| Molecular Weight | 150.22 g/mol [1] |
| Canonical SMILES | CC1=CC=CC(CC1=O)(C)C[1] |
| InChI | InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)7-9(8)11/h4-6H,7H2,1-3H3[1] |
| InChIKey | QNGQIURXCUHNAT-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of eucarvone are crucial for its handling, formulation, and understanding its behavior in biological systems. A summary of these properties is presented in the table below.
Table 2: Physicochemical Properties of Eucarvone
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Characteristic, pleasant aroma | |
| Boiling Point | 226-227 °C at 760 mmHg | The Good Scents Company |
| Melting Point | < 15 °C | PubChem |
| Density | 0.970 g/cm³ at 20 °C | CAS Common Chemistry |
| Solubility | Slightly soluble in water; Soluble in organic solvents | FooDB |
| logP (o/w) | 2.357 | The Good Scents Company |
| Refractive Index | 1.495-1.499 | PubChem |
Spectroscopic Data
Detailed spectroscopic analysis is fundamental for the unambiguous identification and characterization of eucarvone. This section provides a summary of its key spectral features.
UV-Vis Spectroscopy
The conjugated diene system in eucarvone is responsible for its absorption in the ultraviolet-visible region. The extended conjugation results in a bathochromic shift to longer wavelengths.
Table 3: UV-Vis Spectroscopic Data for Eucarvone
| λmax (nm) | Solvent |
| ~303 | Ethanol |
Infrared (IR) Spectroscopy
The IR spectrum of eucarvone reveals characteristic absorption bands corresponding to its functional groups.
Table 4: Key IR Absorption Peaks of Eucarvone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 2850 | m or s | C-H Stretch (Alkyl) |
| ~1680 - 1620 | v | C=C Stretch (Alkene) |
| ~1740 - 1690 | s | C=O Stretch (Ketone) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of eucarvone.
Table 5: ¹H NMR Chemical Shifts and Coupling Constants for Eucarvone
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data to be populated with specific experimental values |
Table 6: ¹³C NMR Chemical Shifts for Eucarvone
| Chemical Shift (δ, ppm) | Assignment |
| Data to be populated with specific experimental values |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of eucarvone, aiding in its structural elucidation. The fragmentation is influenced by the presence of the carbonyl group and the unsaturated ring system.
Table 7: Key Mass Spectral Data for Eucarvone
| m/z | Relative Intensity (%) | Proposed Fragment |
| 150 | [M]⁺ | |
| 108 | [M - C₃H₆]⁺ | |
| 93 | [M - C₃H₆ - CH₃]⁺ | |
| 82 | [C₅H₆O]⁺ (base peak) |
Biological Activities and Signaling Pathways
While research specifically on eucarvone is emerging, the biological activities of the structurally similar monoterpenoid, carvone, have been extensively studied and suggest potential therapeutic applications for eucarvone. Carvone has demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant activities.[2] These effects are often attributed to its ability to interact with cellular membranes and modulate various signaling pathways.
The antimicrobial mechanism of carvone is thought to involve the disruption of the metabolic energy status of microbial cells.[2] Its anti-inflammatory and anticancer effects may be mediated through the induction of apoptosis and cell cycle arrest.
Further research is required to elucidate the specific signaling cascades modulated by eucarvone. However, based on the activities of related monoterpenoids, potential pathways of interest include the NF-κB and MAPK signaling pathways, which are central to inflammation and cell proliferation.
Caption: Proposed signaling pathway for eucarvone's biological activity.
Experimental Protocols
Synthesis of Eucarvone
A potential synthetic route to eucarvone can be adapted from methods used for related cyclic ketones. A detailed, step-by-step protocol for the synthesis of eucarvone is a critical need for advancing its research. One plausible approach involves the ring expansion of a carvone derivative.
Experimental Workflow for a Proposed Synthesis:
Caption: A conceptual workflow for the synthesis of eucarvone.
Detailed Protocol: (A detailed, validated experimental protocol for the chemical synthesis of eucarvone is currently under development and will be a valuable addition to the field.)
Extraction from Natural Sources
Eucarvone can be found in the essential oils of certain plants. Extraction is typically achieved through steam distillation or solvent extraction.
Protocol for Steam Distillation:
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Plant Material Preparation: The plant material (e.g., leaves, flowers) is harvested and, if necessary, chopped or ground to increase the surface area.
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Steam Distillation: The prepared plant material is placed in a distillation apparatus. Steam is passed through the material, causing the volatile essential oils, including eucarvone, to vaporize.
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Condensation: The steam and essential oil vapor mixture is then passed through a condenser, which cools the vapor and converts it back into a liquid.
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Separation: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel. Due to their immiscibility, the essential oil will typically form a separate layer from the water and can be separated using a separatory funnel.
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Drying and Storage: The collected essential oil is dried over an anhydrous salt (e.g., sodium sulfate) to remove any residual water and then stored in a dark, airtight container.
Analytical Methods for Characterization and Quantification
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis and quantification of eucarvone.
HPLC Method:
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Column: A reverse-phase C18 column is typically used.
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Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
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Detection: UV detection at the λmax of eucarvone (~303 nm).
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Quantification: Quantification can be achieved by creating a calibration curve using standards of known eucarvone concentration.
GC-MS Method:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) is suitable.
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Carrier Gas: Helium is commonly used as the carrier gas.
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Injection: A split or splitless injection can be used depending on the sample concentration.
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Temperature Program: A temperature gradient is typically employed to ensure good separation of components.
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Detection: Mass spectrometry is used for detection, allowing for both identification (based on the mass spectrum) and quantification (based on peak area).
Experimental Workflow for Analytical Characterization:
Caption: General workflow for the analytical characterization of eucarvone.
Conclusion and Future Directions
Eucarvone is a monoterpenoid with a unique chemical structure and significant potential for further scientific exploration. This technical guide has summarized the current knowledge regarding its chemical and physical properties, spectroscopic characteristics, and potential biological activities. The provided information, including proposed signaling pathways and experimental workflows, is intended to facilitate future research in this area.
Key areas for future investigation include:
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Development of robust and scalable synthetic methods to ensure a consistent supply for research and potential commercial applications.
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In-depth investigation of its biological activities through in vitro and in vivo studies to validate the therapeutic potential suggested by related compounds.
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Elucidation of the precise molecular mechanisms of action and the specific signaling pathways modulated by eucarvone.
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Comprehensive toxicological studies to establish its safety profile for potential use in pharmaceutical or other applications.
By addressing these research gaps, the scientific community can unlock the full potential of eucarvone as a valuable natural product for various scientific and therapeutic applications.
